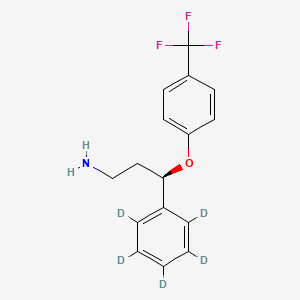

(R)-Norfluoxetine-d5

Descripción general

Descripción

R-Norfluoxetine-d5 is an important research tool used in the field of biochemistry and physiology. It is a labeled version of the antidepressant drug fluoxetine, which is used as a reference compound in many scientific studies. R-Norfluoxetine-d5 is a deuterated derivative of fluoxetine, meaning that it contains a deuterium atom in place of a hydrogen atom. This modification allows it to be used as an internal standard in a variety of laboratory experiments, providing a reliable reference point for researchers.

Aplicaciones Científicas De Investigación

Pharmacodynamics and Mechanisms of Action

- Fluoxetine, and by extension its metabolites like (R)-Norfluoxetine-d5, acts primarily as a potent and selective serotonin reuptake inhibitor (SSRI), influencing serotoninergic neurotransmission in the central nervous system (CNS). This action makes it applicable in treating conditions such as major depressive disorder, obsessive-compulsive disorder (OCD), and others (Leonard, 1993).

- The compound has a low affinity for neuronal receptors such as alpha-adrenergic, dopamine D(2), histamine H(1), muscarinic, opioid, and serotonin receptors, as well as ion channel binding sites and other neurotransmitter transporters, ensuring a focused action mechanism (Carter & McCormack, 2009).

Pharmacokinetics

- Metabolism and elimination of fluoxetine and its metabolites, including (R)-Norfluoxetine-d5, are key factors in their pharmacological profile. Fluoxetine is metabolized in the liver primarily by cytochrome P450 (CYP) 1A2 and 2D6, and its metabolites, which are mainly inactive, are excreted in the urine. This metabolism pathway might influence the pharmacokinetics of (R)-Norfluoxetine-d5 as well (Carter & McCormack, 2009).

- The pharmacokinetics of fluoxetine are dose-proportional over a range, and steady state is typically reached by day 3 of administration. The compound and its metabolites have a long half-life, which is beneficial for maintaining steady-state plasma concentrations during long-term treatment (Benfield, Heel, & Lewis, 1986).

Therapeutic Applications and Efficacy

- Fluoxetine, and potentially its metabolites, have been effective in treating a range of conditions due to their impact on serotoninergic transmission. These conditions include major depressive disorder, OCD, and anxiety disorders. The compound's efficacy in these areas and its influence on neuroendocrine mechanisms provide a basis for understanding the potential applications of (R)-Norfluoxetine-d5 (Leonard, 1993); (Mennigen et al., 2011).

Propiedades

IUPAC Name |

(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQRCHMSJFFONW-HCESTMGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724504 | |

| Record name | (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Norfluoxetine-d5 | |

CAS RN |

1217648-64-0 | |

| Record name | (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

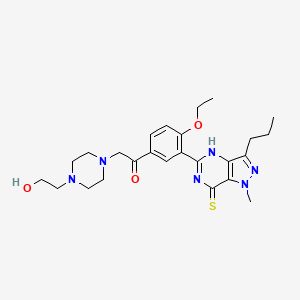

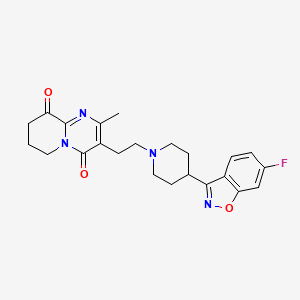

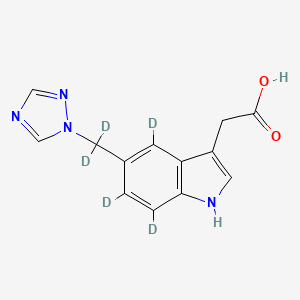

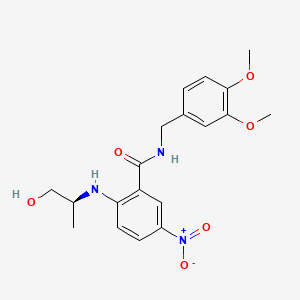

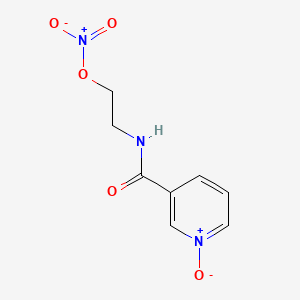

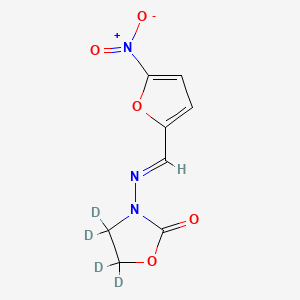

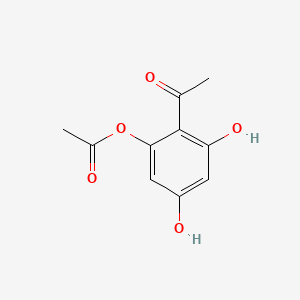

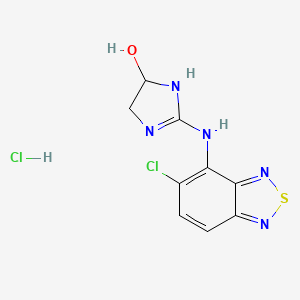

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)